molecular formula C7H6F2O4 B13251070 2,2-Difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid

2,2-Difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid

Cat. No.: B13251070
M. Wt: 192.12 g/mol
InChI Key: KYYPMCDYSLBQPW-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid is a fluorinated carboxylic acid derivative featuring a furan-2-yl substituent and dual fluorine atoms at the C2 position. This compound combines the aromatic heterocyclic properties of furan with the electron-withdrawing effects of fluorine, which influence its reactivity, acidity, and metabolic stability.

Properties

Molecular Formula

C7H6F2O4

Molecular Weight

192.12 g/mol

IUPAC Name

2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid

InChI

InChI=1S/C7H6F2O4/c8-7(9,6(11)12)5(10)4-2-1-3-13-4/h1-3,5,10H,(H,11,12)

InChI Key

KYYPMCDYSLBQPW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(C(C(=O)O)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require low temperatures and the use of specific reagents to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent fluorination. The use of advanced fluorination techniques and catalysts can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxy group to an alkyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoroketones, while substitution reactions can introduce various functional groups onto the furan ring .

Scientific Research Applications

2,2-Difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The furan ring and hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,2-Difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid with related fluorinated and heterocyclic propanoic acid derivatives, based on molecular structure, functional groups, and reported applications:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference ID
2,2-Difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid C₈H₇F₂O₄ - 2,2-difluoro
- 3-hydroxy
- furan-2-yl
Hypothesized applications in bio-based polymers or pharmaceuticals due to furan and fluorine motifs.
3-(4-Fluorophenyl)-3-hydroxypropanoic acid C₉H₉FO₃ - 3-hydroxy
- 4-fluorophenyl
Pharmaceutical intermediate; used in synthesis of fluorinated bioactive molecules.
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid C₄H₅F₃O₃ - 3,3,3-trifluoro
- 2-hydroxy-2-methyl
Chiral building block for asymmetric synthesis; used in agrochemicals and pharmaceuticals.
3-Amino-3-(5-(2-trifluoromethylphenyl)furan-2-yl)propanoic acid C₁₄H₁₂F₃NO₃ - 3-amino
- trifluoromethylphenyl-furan
Bioactive compound with reported inhibitory effects on cancer-related targets.
3-(Furan-2-yl)propenoic acid C₇H₆O₃ - α,β-unsaturated carbonyl
- furan-2-yl
Precursor for antimicrobial agents; structural simplicity aids in polymer synthesis.

Key Structural and Functional Insights

Fluorine Substitution Patterns

  • Electron-Withdrawing Effects: The 2,2-difluoro group in the target compound enhances acidity (pKa reduction) compared to non-fluorinated analogs, improving solubility in polar solvents and stability against enzymatic degradation .
  • Trifluoromethyl vs. Difluoro: Compounds like (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid exhibit stronger electron-withdrawing effects and steric hindrance, which are critical for chiral resolution in drug synthesis .

Heterocyclic Moieties

  • Furan vs. Phenyl: The furan-2-yl group introduces aromaticity with oxygen heteroatoms, enabling π-π stacking interactions in drug-receptor binding. In contrast, fluorinated phenyl groups (e.g., 3-(4-fluorophenyl)-3-hydroxypropanoic acid) prioritize hydrophobic interactions .
  • Bioactivity: The 5-(2-trifluoromethylphenyl)furan-2-yl substituent in 3-amino-3-(5-(2-trifluoromethylphenyl)furan-2-yl)propanoic acid demonstrates enhanced bioactivity, likely due to combined fluorine and aromatic effects .

Hydroxy vs. Amino Functional Groups

  • Hydroxy Group: The 3-hydroxy moiety in the target compound and 3-(4-fluorophenyl)-3-hydroxypropanoic acid facilitates hydrogen bonding, improving binding affinity in enzymatic processes .
  • Amino Group: 3-Amino derivatives (e.g., compound in ) show increased cellular uptake and interaction with biological targets like kinases or transporters.

Antimicrobial and Anticancer Potential

  • 3-(Furan-2-yl)propenoic acid derivatives exhibit antimicrobial activity against Gram-positive bacteria, attributed to the furan ring’s ability to disrupt cell membranes .
  • The 5-(2-trifluoromethylphenyl)furan-2-yl motif in compound inhibits cancer cell proliferation by targeting KPNB1, a nuclear transport protein .

Biological Activity

2,2-Difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid is an organic compound notable for its unique structural features, including a furan ring and difluoromethyl groups. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in enzyme inhibition and metabolic pathway modulation. This article explores the biological activity of this compound, summarizing relevant studies and findings.

  • IUPAC Name : 2,2-Difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid
  • Molecular Formula : C7_{7}H6_{6}F2_{2}O4_{4}
  • Molecular Weight : 174.12 g/mol
  • CAS Number : 21610273

The biological activity of 2,2-Difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid is primarily attributed to its ability to interact with various enzymes and metabolic pathways. The presence of fluorine atoms enhances the compound's metabolic stability and binding affinity to target proteins. The furan ring contributes to its reactivity, allowing it to form hydrogen bonds that are crucial for enzyme interactions.

Biological Activity Overview

Research has indicated several areas where 2,2-Difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid exhibits significant biological activity:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, particularly those related to fatty acid synthesis.
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Activity : Some derivatives of compounds with similar structures have shown antimicrobial properties, indicating potential applications in treating infections.

Enzyme Inhibition Studies

A study conducted by researchers focused on the inhibition of fatty acid synthase (FASN) using derivatives of difluorinated compounds. The findings revealed that 2,2-Difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid could effectively inhibit FASN activity, leading to decreased lipid synthesis in cancer cell lines.

Antioxidant Activity Assessment

In vitro assays were performed to evaluate the antioxidant activity of the compound using DPPH radical scavenging methods. Results indicated that the compound demonstrated significant scavenging activity compared to control substances, suggesting a protective role against oxidative damage.

Antimicrobial Activity Evaluation

Research exploring the antimicrobial properties of furan-based compounds indicated that derivatives similar to 2,2-Difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid exhibited inhibitory effects against various bacterial strains. This suggests potential applications in developing new antibiotics.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
2,2-Difluoro-3-(furan-2-yl)-3-hydroxypropanoic acidStructureEnzyme inhibition, antioxidant
Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoateStructureAntimicrobial properties
5-Methyl-2-(5-methyl-1H-pyrazole)StructureAntioxidant activity

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